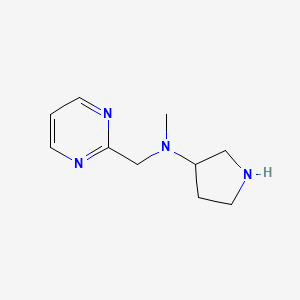

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine

Description

N-Methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride (CAS: 1803581-51-2) is a small molecule scaffold with the molecular formula C₁₀H₁₉Cl₃N₄ and a molecular weight of 301.6 g/mol . It features a pyrrolidine ring substituted with a pyrimidin-2-ylmethyl group and a methyl group. The trihydrochloride salt form enhances its solubility, making it suitable for laboratory applications in drug discovery and chemical biology . Its purity exceeds 95%, and it is stored under controlled conditions for research use .

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H16N4/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10/h2,4-5,9,11H,3,6-8H2,1H3 |

InChI Key |

PUDZEPMXDFCSOH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=NC=CC=N1)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized pyrimidine compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine have been evaluated for their efficacy as inhibitors of phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown promising activity against various cancer cell lines, with some exhibiting IC50 values as low as 18 nM for PI3Kδ inhibition, suggesting a potential role for this compound in cancer treatment protocols .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies on pyrimidine derivatives revealed significant inhibition of COX-1 and COX-2 enzymes, which are crucial mediators in inflammatory processes. The presence of electron-donating groups on the pyrimidine ring enhanced the anti-inflammatory activity of these compounds . This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.

Neuropharmacology

Potential Neuroprotective Effects

Research into related compounds has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar structural motifs have been shown to interact with neurotransmitter systems, potentially providing therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease . The specific mechanism by which this compound could exert neuroprotective effects remains an area for further exploration.

Chemical Biology

Enzyme Inhibition Studies

this compound has been part of studies aimed at understanding enzyme inhibition mechanisms. For example, its analogs have been tested against various kinases involved in cellular signaling pathways, providing insights into structure-activity relationships (SAR) that can inform drug design . The ability to modify the compound's structure while retaining or enhancing its inhibitory activity makes it a valuable tool in chemical biology.

Pharmacokinetics and Bioavailability

ADME Profiling

Pharmacokinetic studies are essential for assessing the viability of any new therapeutic agent. Research indicates that modifications to the chemical structure of related compounds can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles . Understanding these parameters is crucial for optimizing the therapeutic potential of this compound.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Inhibition of PI3K with IC50 as low as 18 nM | Potential development of cancer therapeutics |

| Anti-inflammatory Effects | Significant COX enzyme inhibition | Development of new anti-inflammatory drugs |

| Neuroprotective Effects | Interaction with neurotransmitter systems | Potential treatments for neurodegenerative diseases |

| Pharmacokinetics | Variability in ADME profiles based on structural modifications | Optimization strategies for drug formulation |

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition leads to a decrease in collagen production, making it a potential therapeutic agent for fibrotic diseases . The compound may also interact with other enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Pyrrolidine Cores

a) LY2389575

- Structure : (3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine methanesulfonate .

- Key Differences: Substitutions: Bromopyrimidinyl and dichlorobenzyl groups replace the pyrimidinylmethyl and methyl groups in the target compound. Pharmacological Role: Acts as a negative allosteric modulator (NAM) of group II metabotropic glutamate (mGlu) receptors .

b) CP-135807

Pyrimidine Derivatives with Varied Substituents

a) N-(2-Morpholinoethyl)-6-(4-Morpholinopiperidin-1-yl)Pyrimidin-2-Amine

b) 3-(4-(4-Morpholinopiperidin-1-yl)-6-(Pyridin-3-yl)Pyrimidin-2-yl)Propan-1-Amine

Simplified Structural Analogues

a) N-[(6-Chloropyridin-3-yl)Methyl]-N-Methylamine

- Structure : Lacks the pyrrolidine ring, featuring a chloropyridinylmethyl group .

- Key Differences: Simplicity: Reduced molecular weight (exact value unspecified) and conformational rigidity. Applications: Metabolite of acetamiprid (neonicotinoid insecticide), highlighting divergent biological roles compared to the target’s scaffold use .

b) N-((1H-Pyrrol-2-yl)Methylene)-6-Methoxypyridin-3-Amine

Comparative Analysis Table

Key Findings and Implications

- Structural Flexibility : The pyrrolidine ring in the target compound allows conformational adaptability, advantageous for scaffold-based drug design.

- Substituent Impact : Electron-withdrawing groups (e.g., bromine in LY2389575) or aromatic systems (e.g., indole in CP-135807) modulate bioactivity and target selectivity.

- Solubility vs. Bioavailability : The target’s trihydrochloride form improves solubility, whereas lipophilic substituents (e.g., dichlorobenzyl in LY2389575) may enhance CNS penetration .

Biological Activity

N-Methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring linked to a pyrrolidine structure, which contributes to its unique chemical properties and biological functions.

The primary mechanism of action for this compound involves the inhibition of specific protein kinases, particularly PLK4 (Polo-like kinase 4). PLK4 is crucial for centriole duplication during cell division, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound disrupts the centriole duplication pathway, which is vital for maintaining proper cell function and division.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it could serve as a potential therapeutic agent in oncology. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, as it may offer a novel approach to cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have indicated that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy are still emerging, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against several types of cancer cells.

- Cell Cycle Arrest : Another research effort focused on the compound's ability to induce G2/M phase arrest in cancer cells. Flow cytometry analyses confirmed that treatment with this compound led to significant accumulation of cells in the G2/M phase, suggesting effective disruption of the cell cycle .

Comparative Analysis

| Compound | Target | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | PLK4 | Anticancer | 0.5 µM |

| Similar Pyrrolidine Derivative | Unknown | Antibacterial | >100 µg/mL |

| Another Kinase Inhibitor | PLK1 | Anticancer | 0.3 µM |

This table illustrates the potency of this compound compared to similar compounds, highlighting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.